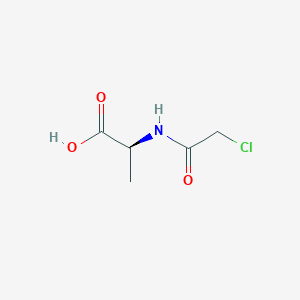

Chloroacetyl-l-alanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2-chloroacetyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO3/c1-3(5(9)10)7-4(8)2-6/h3H,2H2,1H3,(H,7,8)(H,9,10)/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTAQFYLADZNZHZ-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile: N-Chloroacetyl-L-alanine (CAS 691-80-5)

[1][2][3]

Executive Summary

N-Chloroacetyl-L-alanine (N-Cl-L-Ala) is a specialized amino acid derivative primarily utilized as a substrate in the kinetic resolution of alanine via Aminoacylase I (ACY1) . Unlike its N-acetyl counterpart, the N-chloroacetyl derivative offers distinct kinetic properties due to the electron-withdrawing chlorine atom, which alters the electrophilicity of the amide bond.[1] This molecule serves as a critical intermediate in the production of high-purity L-alanine and D-alanine via enzymatic hydrolysis and is a versatile building block for peptidomimetics.[1]

Physicochemical Datasheet

The following data distinguishes between the pure L-enantiomer and the racemic mixture often encountered in initial synthesis steps.

| Property | N-Chloroacetyl-L-alanine | N-Chloroacetyl-DL-alanine |

| CAS Number | 691-80-5 | 1190-32-5 |

| Molecular Formula | C₅H₈ClNO₃ | C₅H₈ClNO₃ |

| Molecular Weight | 165.57 g/mol | 165.57 g/mol |

| Melting Point | 93 – 98 °C [1, 2] | 124 – 127 °C [3] |

| Physical State | White crystalline powder | White crystalline powder |

| Solubility | Soluble in water, ethanol; slightly soluble in ether | Soluble in water |

| pKa (COOH) | ~3.4 (Lower than Ala due to N-acyl group) | ~3.4 |

| Specific Rotation | 0° |

Critical Note on Melting Points: A common error in literature is conflating the melting point of the L-isomer (93–98°C) with the racemate (125°C). Ensure the stereochemical purity of your starting material by verifying the melting point range.[1]

Chemical Synthesis: Schotten-Baumann Protocol

The synthesis of N-Chloroacetyl-L-alanine is classically achieved via the Schotten-Baumann reaction, utilizing the high reactivity of chloroacetyl chloride under biphasic basic conditions.[1]

Reagents

-

L-Alanine (or DL-Alanine for resolution precursors)

-

Chloroacetyl chloride (1.1 equiv)

-

NaOH (2.0 equiv)

-

Solvent system: Water / Dichloromethane (DCM) or Water/Acetone

Step-by-Step Protocol

-

Solubilization: Dissolve L-alanine (89.1 g, 1.0 mol) in 4N NaOH (250 mL) at 0°C.

-

Acylation: Simultaneously add chloroacetyl chloride (124.2 g, 1.1 mol) and 4N NaOH (275 mL) dropwise over 60 minutes.

-

Process Control: Maintain pH > 10 and Temperature < 5°C to prevent hydrolysis of the acyl chloride.[1]

-

-

Acidification: After stirring for 2 hours at room temperature, cool the mixture to 0°C and acidify to pH 1-2 with concentrated HCl.

-

Extraction: Extract the precipitated oil/solid into ethyl acetate (3 x 300 mL).

-

Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Recrystallize the residue from ethyl acetate/hexane to yield white needles.[1]

Figure 1: Schotten-Baumann synthesis pathway for N-Chloroacetyl-L-alanine.

Biocatalytic Utility: Enzymatic Kinetic Resolution

The primary industrial application of CAS 691-80-5 is in the production of ultra-pure amino acids. Aminoacylase I (EC 3.5.1.14) , typically derived from Aspergillus species or porcine kidney, exhibits high enantioselectivity for the L-isomer.

Mechanism

The enzyme hydrolyzes the amide bond of N-Chloroacetyl-L-alanine to yield free L-alanine and chloroacetic acid.[1] The D-isomer remains unreacted (or reacts at a negligible rate), allowing for physical separation.

Experimental Workflow for Resolution

-

Substrate Prep: Dissolve racemic N-Chloroacetyl-DL-alanine in water. Adjust pH to 7.5 with dilute ammonia.

-

Enzyme Addition: Add Aminoacylase I (approx. 10-50 units/mg substrate).

-

Cofactor: Add 0.1 mM CoCl₂ or ZnCl₂ to enhance activity.[1]

-

-

Incubation: Incubate at 37°C for 24-48 hours. Monitor conversion via HPLC.

-

Separation:

-

Step A: Acidify to pH 5. Add ethanol to precipitate free L-Alanine . Filter.

-

Step B: Acidify filtrate to pH 1. Extract unreacted N-Chloroacetyl-D-alanine with ethyl acetate.[1]

-

Step C: Hydrolyze the D-derivative with 2N HCl (reflux) to obtain D-Alanine .

-

Figure 2: Enzymatic kinetic resolution workflow using Aminoacylase I.

Analytical Characterization

Confirming the identity of N-Chloroacetyl-L-alanine requires specific spectroscopic markers.

¹H NMR (D₂O, 400 MHz)

-

δ 4.35 ppm (q, 1H): Alpha-proton (CH) of the alanine moiety.

-

δ 4.15 ppm (s, 2H): Methylene protons (CH₂) of the chloroacetyl group. Note: This singlet is distinct from the methyl singlet of an N-acetyl group (~2.0 ppm).

-

δ 1.45 ppm (d, 3H): Methyl group (CH₃) of the alanine side chain.

IR Spectroscopy (KBr)

-

3300 cm⁻¹: N-H stretch (Amide A).

-

1720 cm⁻¹: C=O stretch (Carboxylic acid).

-

1660 cm⁻¹: C=O stretch (Amide I).

-

1540 cm⁻¹: N-H bend (Amide II).

-

790 cm⁻¹: C-Cl stretch (Characteristic of chloroacetyl).

Safety & Handling

-

Hazards: The chloroacetyl moiety acts as an alkylating agent. It is a skin and eye irritant and a potential sensitizer.[1]

-

Storage: Store at room temperature (15-25°C), protected from moisture. Hydrolysis may occur upon prolonged exposure to humid air.[1]

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood to avoid inhalation of dust.

References

-

Greenstein, J. P., & Winitz, M. (1961).[2] Chemistry of the Amino Acids. John Wiley & Sons.[1] (Standard reference for physical constants of amino acid derivatives).

-

Fau.edu. (2014). Biodegradable Photocrosslinkable Poly(depsipeptide-co-e-caprolactone). 3 (Confirming MP range 93-96°C for chloroacetyl alanine).

-

TCI Chemicals. (2024). Product Specification: N-Chloroacetyl-DL-alanine. Link (Confirming MP 124-127°C for the racemate).

-

PrepChem. (2023).[4] Synthesis of N-Chloroacetyl alanine ethyl ester. Link (Protocol adaptation).

-

Westmont College. (2023). Determination of Acyl Peptide Enzyme Hydrolase and Aminoacylase-1 Activity. Link (Enzymatic mechanism).

Chloroacetyl-L-alanine molecular weight and formula

This guide provides an in-depth technical analysis of N-Chloroacetyl-L-alanine , a critical chiral intermediate in biocatalysis and peptide macrocyclization.[1]

Physicochemical Properties, Synthesis, and Biocatalytic Utility[1]

Executive Summary

N-Chloroacetyl-L-alanine (CAS: 691-80-5) is a derivatized amino acid serving as a pivotal substrate in enzymatic kinetic resolution and a reactive "warhead" in modern peptide drug discovery.[1][2][3] Unlike simple N-acetyl variants, the chloroacetyl moiety introduces an electrophilic center, enabling thioether-based macrocyclization—a cornerstone technology in the development of cyclic peptide therapeutics (e.g., RaPID system).[1] This guide outlines its molecular profile, validated synthesis protocols, and application in high-throughput drug screening.[1]

Part 1: Physicochemical Profile[1]

The following data aggregates confirmed experimental values and calculated properties for the L-enantiomer.

| Property | Specification |

| Chemical Name | N-Chloroacetyl-L-alanine |

| IUPAC Name | (2S)-2-(2-chloroacetamido)propanoic acid |

| CAS Registry Number | 691-80-5 |

| Molecular Formula | C₅H₈ClNO₃ |

| Molecular Weight | 165.57 g/mol |

| Physical State | White crystalline solid |

| Melting Point | 97°C (Experimental) |

| Solubility | Soluble in water, ethanol, DMSO; sparingly soluble in non-polar solvents.[1][4] |

| Chirality | L-isomer (S-configuration) |

| pKa | ~3.6 (Carboxyl), Amide proton is non-ionizable in physiological range.[1] |

Part 2: Synthetic Pathways[1][6]

The synthesis of N-Chloroacetyl-L-alanine follows a classic Schotten-Baumann reaction , utilizing a biphasic system to protect the product from hydrolysis while ensuring efficient acylation of the amino group.[1]

2.1 Reaction Mechanism

The nucleophilic amine of L-alanine attacks the carbonyl carbon of chloroacetyl chloride. The base (NaOH) neutralizes the HCl byproduct to drive the equilibrium forward and prevent protonation of the amine.

Figure 1: Schotten-Baumann synthesis pathway for N-Chloroacetyl-L-alanine.[1]

2.2 Validated Experimental Protocol

Objective: Synthesis of N-Chloroacetyl-L-alanine on a 20g scale.

-

Preparation: Dissolve L-Alanine (17.5 g, 0.20 mol) in a mixture of Diethyl Ether/Water (1:1 v/v, 75 mL) . Cool the solution to 0–5°C in an ice bath.

-

Acylation: Simultaneously add Chloroacetyl Chloride (25 g, 0.22 mol) (dissolved in 25 mL ether) and 4 M NaOH (75 mL) dropwise over 20 minutes.

-

Critical Control Point: Maintain pH at 11 throughout the addition to prevent hydrolysis of the acid chloride.

-

-

Workup:

-

Purification:

Part 3: Biocatalytic & Pharmaceutical Applications[1][6][8][9][10]

3.1 Peptide Macrocyclization (RaPID System)

In modern drug discovery, N-Chloroacetyl-L-alanine is used as an N-terminal "cap" in mRNA display technologies (e.g., RaPID).[1] The chloroacetyl group reacts spontaneously with a downstream Cysteine residue to form a thioether bond, cyclizing the peptide. This confers proteolytic stability and high affinity to the peptide.

Figure 2: Mechanism of Thioether Macrocyclization using N-Chloroacetyl-L-alanine.

3.2 Enzymatic Kinetic Resolution

Aminoacylase I (ACY1) (EC 3.5.1.14) specifically hydrolyzes the L-enantiomer of N-acetyl and N-chloroacetyl amino acids.[1]

-

Substrate: N-Chloroacetyl-DL-alanine (racemic mixture).

-

Enzyme: Aminoacylase I (Porcine Kidney or Aspergillus origin).[1]

-

Product: Pure L-Alanine (precipitates/crystallizes) + Unreacted N-Chloroacetyl-D-alanine .[1]

-

Utility: This is the industrial standard for producing enantiomerically pure L-alanine from chemically synthesized racemic precursors.[1]

Part 4: Analytical Characterization

To validate the identity of synthesized N-Chloroacetyl-L-alanine, compare experimental data against these standard spectral markers.

4.1 Proton NMR (¹H-NMR)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Fragment |

| 1.33 – 1.34 | Doublet (d) | 3H | -CH₃ | Alanine Methyl Group |

| 4.05 | Singlet (s) | 2H | Cl-CH₂- | Chloroacetyl Methylene |

| 4.28 – 4.30 | Quartet (q) | 1H | -CH- | Alpha-Carbon Proton |

4.2 Mass Spectrometry

-

Ionization Mode: ESI- (Electrospray Ionization, Negative Mode)[1]

-

Molecular Ion [M-H]⁻: 164.5 m/z[1]

-

Isotopic Pattern: Distinct 3:1 ratio for M and M+2 peaks due to Chlorine-35/37 isotopes.[1]

Part 5: Safety & Handling

-

Hazard Class: Skin Irritant / Sensitizer .[1]

-

Mechanism: As an alkylating agent (alpha-haloacetamide), it can react with nucleophilic residues on proteins (cysteine/lysine), potentially causing contact dermatitis.[1]

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis. Moisture sensitive.[1]

References

-

Sigma-Aldrich. Product Specification: N-Chloroacetyl-L-alanine (CAS 691-80-5).[1]Link[1]

-

Luckose, F., et al. (2015). "Effects of amino acid derivatives on physical, mental, and physiological activities."[1] Critical Reviews in Food Science and Nutrition, 55(13), 1793-1143.[1] (Validation of amino acid derivative properties).

-

Yamaguchi, M., et al. (2014). "Biodegradable Photocrosslinkable Poly(depsipeptide-co-e-caprolactone)."[1] Journal of Polymer Science Part A: Polymer Chemistry, 52, 3307–3315.[1][5] (Detailed Synthesis Protocol & NMR Data). Link[1]

-

Passioura, T., & Suga, H. (2014). "A RaPID way to discover nonstandard peptide macrocycles."[1] Chemical Communications, 53, 1931-1940.[1] (Application in Peptide Macrocyclization).

-

Greenstein, J.P. (1957). "Resolution of racemic alpha-amino acids."[1] Methods in Enzymology, 3, 554-570.[1] (Foundational text on Aminoacylase I resolution).

Sources

- 1. Thermo Scientific Chemicals N-Acetyl-L-alanine, 96% | Fisher Scientific [fishersci.ca]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Showing Compound N-Acetyl-L-alanine (FDB022231) - FooDB [foodb.ca]

- 4. prepchem.com [prepchem.com]

- 5. faculty.eng.fau.edu [faculty.eng.fau.edu]

Technical Guide: N-Chloroacetyl-L-alanine vs. N-Chloroacetyl-DL-alanine

This guide provides a rigorous technical comparison between N-Chloroacetyl-L-alanine (the pure enantiomer) and N-Chloroacetyl-DL-alanine (the racemic mixture). It is structured to support researchers in enzymatic resolution, peptide synthesis, and pharmaceutical intermediate qualification.

Executive Summary

N-Chloroacetyl-alanine is a critical intermediate in the production of high-purity L-Alanine and related peptidomimetics. The distinction between its L-isomer and DL-racemate is not merely stereochemical but functional, dictating the compound's utility in kinetic resolution and synthetic pathways.

-

N-Chloroacetyl-L-alanine (CAS 691-80-5): The physiologically relevant enantiomer. Primarily used as a direct building block in peptide synthesis or as the product of enzymatic resolution.

-

N-Chloroacetyl-DL-alanine (CAS 1190-32-5): The racemic starting material (50:50 mixture). It serves as the low-cost substrate for Aminoacylase I to produce pure L-Alanine via kinetic resolution.

Key Technical Insight: The chloroacetyl group is specifically chosen over the acetyl group in many industrial processes because the electron-withdrawing chlorine atom destabilizes the amide bond, significantly increasing the reaction rate (

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

The physical properties of the pure enantiomer differ significantly from the racemate. The higher melting point of the DL-form suggests the formation of a racemic compound (where D and L molecules pack more efficiently together) rather than a conglomerate.

Comparative Data Table

| Property | N-Chloroacetyl-L-alanine | N-Chloroacetyl-DL-alanine |

| CAS Number | 691-80-5 | 1190-32-5 |

| Stereochemistry | (S)-Enantiomer (Pure) | Racemic Mixture (50% S, 50% R) |

| Molecular Formula | C | C |

| Molecular Weight | 165.57 g/mol | 165.57 g/mol |

| Melting Point | 93 – 96 °C [2] | 124 – 127 °C [3] |

| Solubility | Soluble in water, ethanol | Soluble in water, ethanol |

| Appearance | White crystalline powder | White to off-white crystalline powder |

| Primary Application | Peptide coupling, Chiral standard | Substrate for Enzymatic Resolution |

Synthesis & Manufacturing Workflows

A. Synthesis of N-Chloroacetyl-DL-alanine (Schotten-Baumann)

The racemic form is synthesized via the direct acylation of DL-Alanine. Since the starting material is already racemic, harsh conditions that might otherwise cause racemization are less of a concern, though temperature control improves yield.

Reaction:

B. Synthesis of N-Chloroacetyl-L-alanine (Retention of Configuration)

Synthesizing the pure L-form requires strict adherence to the Schotten-Baumann conditions to prevent racemization. The high pH required to dissolve the amino acid can promote proton abstraction at the

Protocol:

-

Dissolution: Dissolve L-Alanine in 2N NaOH (2 eq) and cool to 0°C .

-

Acylation: Add Chloroacetyl chloride (1.1 eq) dropwise while simultaneously adding cold NaOH to maintain pH 9–10. Critical: Do not allow temperature to exceed 5°C.

-

Acidification: Carefully acidify with HCl to pH 2.0 to precipitate the product.

-

Recrystallization: Recrystallize from water/ethanol to remove traces of free alanine.

Figure 1: Critical control points in the synthesis of the L-enantiomer to prevent racemization.

Enzymatic Resolution (The Core Application)

The primary industrial use of N-Chloroacetyl-DL-alanine is as a substrate for Aminoacylase I (EC 3.5.1.14) to produce pure L-Alanine.

Mechanism of Action

Aminoacylase I is stereospecific for the L-isomer. It hydrolyzes the amide bond of N-Chloroacetyl-L-alanine, releasing free L-Alanine and chloroacetic acid. The N-Chloroacetyl-D-alanine remains unreacted, allowing for easy separation based on solubility differences (free amino acid vs. acylated derivative).

Why Chloroacetyl?

The electron-withdrawing chlorine atom decreases the electron density at the carbonyl carbon, making it more susceptible to nucleophilic attack by the enzyme's active site (typically a Zinc-coordinated water molecule). This results in a higher

Figure 2: Kinetic resolution workflow. The enzyme selectively hydrolyzes the L-form, allowing physical separation of the resulting L-Alanine from the unreacted D-substrate.

Quality Control & Analytical Validation

To validate the identity and purity of these compounds, specific analytical methods are required.

A. Chiral HPLC

Standard reverse-phase HPLC cannot distinguish enantiomers. Use a chiral stationary phase (CSP).

-

Column: Ligand-exchange type (e.g., Chiralpak MA(+)) or Macrocyclic antibiotic type (e.g., Astec Chirobiotic T).

-

Mobile Phase: CuSO

solution (for ligand exchange) or MeOH/Water (for macrocyclic). -

Detection: UV at 210 nm (Amide bond absorption).

B. Polarimetry

-

N-Chloroacetyl-DL-alanine: Must show 0° rotation. Any rotation indicates enantiomeric excess (impurity).

-

N-Chloroacetyl-L-alanine: Specific rotation

is a key release parameter. Note that acylation often changes the direction or magnitude of rotation compared to the free amino acid.

References

-

Whitesides, G. M., et al. (1989). "Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I." Harvard University Research Group. 1

-

Fau.edu . (2014). "Synthesis and Characterization of N-chloroacetyl-L-alanine." Journal of Polymer Science. 2[3]

-

TCI Chemicals . (2025). "N-Chloroacetyl-DL-alanine Product Specifications and Melting Point." 4

-

Wang, H. J., et al. (1999).[5] "Preparation and properties of immobilized pig kidney aminoacylase and optical resolution of N-acyl-DL-alanine." Applied Biochemistry and Biotechnology. 5

Sources

- 1. Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I | Whitesides Research Group [gmwgroup.harvard.edu]

- 2. faculty.eng.fau.edu [faculty.eng.fau.edu]

- 3. "The Mechanism of β-N-methylamino-l-alanine Inhibition of tRNA Aminoacy" by Nien-Ching Han, Tammy J. Bullwinkle et al. [digitalcommons.chapman.edu]

- 4. N-Chloroacetyl-DL-alanine | 1190-32-5 | TCI AMERICA [tcichemicals.com]

- 5. Preparation and properties of immobilized pig kidney aminoacylase and optical resolution of N-acyl-DL-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Process Applications of N-Chloroacetyl-L-Alanine

[1]

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of N-Chloroacetyl-L-alanine (CAS: 1190-32-5 for DL; L-isomer specific properties derived), a critical intermediate in the production of high-purity L-alanine via enzymatic resolution.[1] We explore the "switchable solubility" mechanism driven by pH-dependent ionization, contrasting its behavior in aqueous systems versus organic solvents (ethyl acetate, alcohols, and hydrocarbons).[1] These physicochemical insights are translated into actionable protocols for extraction, purification, and crystallization in pharmaceutical and fine chemical workflows.[1]

Molecular Characterization & Physicochemical Basis

The solubility behavior of N-Chloroacetyl-L-alanine is governed by the interplay between its polar amide backbone, the ionizable carboxylic acid tail, and the lipophilic chloroacetyl group.[1]

Structural Determinants of Solubility

-

Carboxylic Acid Moiety (pKa ≈ 3.4 – 3.8): The primary driver of aqueous solubility.[1] At neutral pH, the molecule exists as a carboxylate anion, rendering it highly water-soluble.[1] At acidic pH (pH < 2), it protonates to the free acid, significantly increasing its affinity for organic solvents.[1]

-

Amide Bond: Provides hydrogen bond donor/acceptor sites, facilitating solubility in protic organic solvents like ethanol and methanol.[1]

-

Chloroacetyl Group: Increases lipophilicity (LogP) compared to simple N-acetyl derivatives, enhancing extractability into esters (e.g., ethyl acetate) while maintaining sufficient polarity to resist dissolution in non-polar hydrocarbons (e.g., hexane).[1]

Key Physicochemical Properties

| Property | Value / Characteristic | Relevance to Process |

| Molecular Formula | C₅H₈ClNO₃ | MW: 165.57 g/mol |

| Melting Point | 124.0 – 127.0 °C (Ref: DL-form) | Indicator of crystalline purity; high MP suggests stable crystal lattice.[1] |

| pKa (COOH) | ~3.6 (Theoretical) | Defines the pH "switch point" for extraction.[1] |

| LogP | ~ -0.5 to 0.0 (Estimated) | Indicates amphiphilic nature; extractable but not highly lipophilic.[1] |

| Physical State | White crystalline powder | Solid handling required for industrial feedstocks.[1] |

Comparative Solubility Profile

The utility of N-Chloroacetyl-L-alanine in industrial synthesis relies on its differential solubility across solvent classes.[1]

Aqueous Solubility (The "Reaction Phase")

-

Neutral/Basic pH: Highly Soluble.

-

Acidic pH (< 2.0): Moderately Soluble / Precipitates at High Concentration. [1]

Organic Solvent Solubility (The "Purification Phase")

-

Ethyl Acetate (EtOAc): Soluble (as Free Acid). [1]

-

Role: The standard extraction solvent.[1] Acidifying the aqueous reaction mixture drives the compound into the EtOAc phase, leaving salts and enzymes behind.

-

-

Alcohols (Methanol, Ethanol): Soluble.

-

Hydrocarbons (Hexane, Heptane): Insoluble.

-

Role:Antisolvents. Adding hexane to an ethyl acetate solution of the product induces precipitation/crystallization, a key step in obtaining high-purity solids.[1]

-

-

Chlorinated Solvents (DCM, Chloroform): Moderately Soluble.

-

Role: Alternative extraction solvents, though less preferred due to environmental toxicity.[1]

-

Visualization: The pH-Dependent Solubility Switch

The following diagram illustrates the mechanism enabling the separation of N-Chloroacetyl-L-alanine from aqueous reaction mixtures.

Figure 1: Mechanism of pH-controlled phase transfer.[1] Acidification converts the water-soluble salt into the organic-soluble free acid, enabling extraction.[1]

Process Applications & Protocols

Enzymatic Resolution Workflow

N-Chloroacetyl-L-alanine is typically produced as a racemic mixture (N-Chloroacetyl-DL-alanine) and resolved using the enzyme Aminoacylase .[1] The solubility profile dictates the downstream processing.[1]

Workflow Logic:

-

Enzymatic Hydrolysis: The enzyme selectively hydrolyzes the L-isomer to free L-Alanine.[1] The D-isomer remains as N-Chloroacetyl-D-alanine.[1]

-

Separation:

Figure 2: Industrial workflow for enzymatic resolution utilizing differential solubility.[1]

Protocol: Recrystallization of N-Chloroacetyl-L-alanine

To purify the compound from crude synthesis mixtures (often containing inorganic salts), use a Water/Alcohol or EtOAc/Hexane system.[1]

Method A: Aqueous-Alcoholic Recrystallization (Preferred for Salt Removal) [1]

-

Dissolution: Suspend crude solid in a minimum volume of warm water (50–60°C).[1]

-

Filtration: Filter hot to remove insoluble mechanical impurities.[1]

-

Crystallization: Slowly add Ethanol or Methanol (antisolvent) to the warm filtrate until turbidity persists.

-

Cooling: Cool gradually to 4°C. The N-Chloroacetyl-L-alanine will crystallize as white needles/plates.

-

Yield: Typically 70-85% recovery.[1]

Method B: Organic Precipitation (Preferred for Drying) [1]

-

Dissolution: Dissolve the dry crude solid in warm Ethyl Acetate.

-

Drying: Treat the solution with anhydrous MgSO₄ to remove trace water; filter.

-

Precipitation: Add Hexane dropwise to the filtrate while stirring.

-

Isolation: Filter the resulting precipitate. This method yields a very dry, free-flowing powder.[1]

References

-

BenchChem. (2025).[1][3] Solubility of L-alaninamide hydrochloride in water and organic solvents. Retrieved from .[1]

-

TCI Chemicals. (2024).[1] Product Specification: N-Chloroacetyl-DL-alanine (CAS 1190-32-5).[1] Retrieved from .[1]

-

Needham, T. E. (1970).[1][4] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. Retrieved from .[1]

-

PubChem. (2024).[1] Compound Summary: N-Chloroacetyl-L-alanine.[1][5] National Library of Medicine.[1] Retrieved from .[1]

-

PrepChem. (n.d.).[1] Synthesis of N-Chloroacetyl alanine ethyl ester. Retrieved from .[1]

An In-depth Technical Guide to the Physical Properties of N-Chloroacetyl-L-alanine, with a Core Focus on its Melting Point

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Physical Properties in Drug Development

In the landscape of pharmaceutical development and molecular research, a thorough understanding of the physical properties of a compound is paramount. These characteristics, particularly the melting point, serve as foundational data points that influence everything from purification strategies and formulation development to storage conditions and regulatory filings. N-Chloroacetyl-L-alanine, a chiral derivative of the amino acid alanine, is a key building block in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its purity and solid-state behavior, directly reflected by its melting point, are critical quality attributes that must be precisely determined and controlled.

This technical guide provides a comprehensive exploration of the melting point of N-Chloroacetyl-L-alanine, offering not just the data but also the scientific rationale behind its determination and the factors that can influence its value. As Senior Application Scientists, our goal is to equip researchers with the expertise to approach this fundamental physical property with scientific rigor and practical insight.

Understanding N-Chloroacetyl-L-alanine: Structure and Significance

N-Chloroacetyl-L-alanine is a derivative of the naturally occurring amino acid L-alanine, where a chloroacetyl group is attached to the amino group. This modification introduces a reactive electrophilic site, making it a versatile intermediate for the synthesis of more complex molecules, including peptides and heterocyclic compounds with potential therapeutic applications.

The presence of a chiral center in the L-alanine moiety means that N-Chloroacetyl-L-alanine is an enantiomerically pure compound. This chirality is often crucial for the biological activity of the final drug substance, as different enantiomers can have vastly different pharmacological and toxicological profiles.

The Melting Point of N-Chloroacetyl-L-alanine: A Data-Driven Discussion

| Compound | Reported Melting Point (°C) | Purity | Analysis Method |

| N-Chloroacetyl-DL-alanine | 124.0 - 127.0 | min. 98.0% | Neutralization titration |

Table 1: Reported melting point for N-Chloroacetyl-DL-alanine.[1][2]

It is a well-established principle in stereochemistry that the melting point of a pure enantiomer can differ from that of its corresponding racemic mixture. A racemic mixture is an equimolar mixture of two enantiomers. In the solid state, racemates can crystallize in one of three ways: as a conglomerate (a mechanical mixture of crystals of the pure enantiomers), a racemic compound (a homogenous crystalline phase where the two enantiomers are present in equal amounts in a well-defined arrangement), or a pseudoracemate (a solid solution).

The melting point of a racemic compound is often different from that of the pure enantiomers; it can be higher, lower, or in some cases, the same. Without experimental data for the pure N-Chloroacetyl-L-alanine, we can infer that its melting point is likely to be in a similar range to the DL-form but may exhibit a sharper, more defined melting range, characteristic of a pure substance. Impurities, including the presence of the D-enantiomer, will lead to a depression and broadening of the melting point range.

For comparison, the melting point of a closely related compound, N-Acetyl-L-alanine, is reported to be 125-126 °C.[3] This further supports the expected melting range for N-Chloroacetyl-L-alanine.

Factors Influencing the Melting Point of N-Chloroacetyl-L-alanine

The accurate determination of a melting point is not merely a procedural task; it is an analytical investigation into the purity and crystalline nature of a compound. Several factors can significantly impact the observed melting point of N-Chloroacetyl-L-alanine:

-

Purity: This is the most critical factor. The presence of impurities, such as residual starting materials from the synthesis (e.g., L-alanine, chloroacetyl chloride), solvents, or the corresponding D-enantiomer, will disrupt the crystal lattice of the pure compound. This disruption requires less energy to break the intermolecular forces, resulting in a lower and broader melting point range.

-

Crystalline Form (Polymorphism): Organic molecules can often crystallize in multiple forms, known as polymorphs. Each polymorph has a unique crystal lattice structure and, consequently, a distinct melting point. While there is no specific literature on the polymorphism of N-Chloroacetyl-L-alanine, it is a phenomenon that should be considered, especially in a drug development context where different polymorphs can have different stabilities, solubilities, and bioavailabilities.

-

Heating Rate: During melting point determination, the rate at which the sample is heated can affect the observed temperature range. A rapid heating rate may not allow for thermal equilibrium to be reached between the sample and the thermometer, leading to an artificially high and broad melting range.

-

Sample Preparation: The way the sample is prepared and packed into the capillary tube can also influence the results. A loosely packed sample may shrink or sublime before melting, making it difficult to determine the exact melting point. The sample should be a fine, dry powder and packed tightly to a height of 2-3 mm.[4]

Experimental Protocol for Accurate Melting Point Determination

To ensure the integrity and reproducibility of melting point data for N-Chloroacetyl-L-alanine, a standardized and meticulously executed protocol is essential. The following outlines a best-practice methodology using a modern digital melting point apparatus.

Instrumentation and Materials

-

Digital Melting Point Apparatus (e.g., Mel-Temp®, Stuart® SMP10)

-

Melting point capillary tubes (one end sealed)

-

N-Chloroacetyl-L-alanine sample (finely powdered and dry)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

Thermometer calibration standards

Step-by-Step Procedure

-

Sample Preparation:

-

Ensure the N-Chloroacetyl-L-alanine sample is completely dry. If necessary, dry the sample under vacuum.

-

If the sample consists of large crystals, gently grind it to a fine powder using a clean, dry mortar and pestle.

-

Press the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the sample down. The packed sample height should be approximately 2-3 mm.[4]

-

-

Instrument Setup and Calibration:

-

Ensure the melting point apparatus is clean and calibrated using certified reference standards with melting points that bracket the expected melting point of N-Chloroacetyl-L-alanine.

-

Set the starting temperature to approximately 10-15 °C below the expected melting point (based on the DL-form, a starting temperature of ~110 °C is appropriate).

-

Set a slow heating rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

-

Melting Point Determination:

-

Insert the packed capillary tube into the sample holder of the apparatus.

-

Begin the heating program.

-

Observe the sample closely through the magnified viewing window.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Continue heating and record the temperature at which the last solid crystal melts (the clear point).

-

The recorded melting point should be reported as a range from the onset to the clear point.

-

-

Data Interpretation and Reporting:

-

A sharp melting range (typically 0.5-1.5 °C) is indicative of a pure compound.

-

A broad or depressed melting range suggests the presence of impurities.

-

Perform the determination in triplicate to ensure reproducibility.

-

Visualizing the Workflow

Caption: Experimental workflow for the accurate determination of the melting point of N-Chloroacetyl-L-alanine.

Synthesis and Purification: Impact on Melting Point

The synthetic route to N-Chloroacetyl-L-alanine will invariably influence its purity and, therefore, its melting point. A common method for the N-acylation of amino acids is the Schotten-Baumann reaction, which involves the reaction of the amino acid with an acyl chloride under basic conditions.

A plausible synthesis for N-Chloroacetyl-L-alanine would involve the reaction of L-alanine with chloroacetyl chloride in the presence of a base, such as sodium hydroxide, in an aqueous or biphasic solvent system.[5]

Reaction: L-Alanine + Chloroacetyl Chloride --(Base)--> N-Chloroacetyl-L-alanine

Purification: The crude product would likely be purified by recrystallization from a suitable solvent or solvent mixture. The choice of solvent is critical for obtaining a highly pure crystalline product. The final, purified N-Chloroacetyl-L-alanine should be a white crystalline solid. The sharpness of the melting point of the final product serves as a key indicator of the success of the purification process.

Thermal Stability and Decomposition

While the melting point describes the transition from a solid to a liquid, the thermal stability of a compound refers to its resistance to decomposition at elevated temperatures. Amino acids and their derivatives can undergo thermal decomposition, often through complex reaction pathways involving decarboxylation, deamination, and condensation reactions.

Studies on the thermal decomposition of alanine have shown that it decomposes at temperatures above 200°C.[6] The N-chloroacetyl group may influence the thermal stability of the molecule. It is crucial for researchers to be aware that holding N-Chloroacetyl-L-alanine at or near its melting point for extended periods could potentially lead to degradation, which would in turn affect the accuracy of the melting point measurement and the quality of the material. Techniques such as thermogravimetric analysis (TGA) can be employed to quantitatively assess the thermal stability of N-Chloroacetyl-L-alanine.

Conclusion: A Cornerstone of Quality and Characterization

The melting point of N-Chloroacetyl-L-alanine is a fundamental physical property that provides invaluable insights into its identity, purity, and crystalline nature. While a definitive melting point for the pure L-enantiomer is not widely published, the data for the DL-racemic mixture provides a solid starting point for its characterization. By adhering to rigorous experimental protocols and understanding the factors that can influence this critical parameter, researchers and drug development professionals can ensure the quality and consistency of this important synthetic building block. This in-depth understanding is not just an academic exercise but a practical necessity for the successful development of safe and effective pharmaceuticals.

References

-

ChemBK. N-Acetyl-L-alanine. [Link]

-

J&K Scientific LLC. L-Alanine Properties. [Link]

-

PubChem. N-(Chloroacetyl)-3-phenyl-DL-alanine | C11H12ClNO3 | CID 98109. [Link]

-

FooDB. Showing Compound N-Acetyl-L-alanine (FDB022231). [Link]

-

National Institute of Standards and Technology. L-Alanine, N-acetyl-. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

PrepChem.com. Synthesis of N-Chloroacetyl alanine ethyl ester. [Link]

-

SlideShare. experiment (1) determination of melting points. [Link]

-

ResearchGate. Studies of the Rates of Thermal Decomposition of Glycine, Alanine, and Serine. [Link]

-

Kyoto University Research Information Repository. Studies on Polypeptides. (V) : Thermal Polycondensation of Alanine in the Presence of Carboxylic Acids. [Link]

-

Course Hero. Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. [Link]

-

University of Missouri–St. Louis. Experiment 1 - Melting Points. [Link]

-

Taylor & Francis Online. An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. [Link]

-

University of Calgary. Experiment 1: Melting-point Determinations. [Link]

-

RSC Publishing. Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). [Link]

-

PubMed Central. Thermal degradation of 18 amino acids during pyrolytic processes. [Link]

-

Thomasnet. L-Alanine Suppliers. [Link]

-

PubChem. DL-Alanine, N-(chloroacetyl)-N-(2,6-dimethylphenyl)-, methyl ester | C14H18ClNO3 | CID 6452743. [Link]

Sources

Structure and chemical stability of Chloroacetyl-L-alanine

Technical Guide: Structure, Stability, and Reactivity of -Chloroacetyl-L-alanine

Executive Summary

Structurally, it combines the chiral backbone of L-alanine with an electrophilic

This guide details the structural properties, stability profiles, and synthetic protocols required to utilize

Structural & Electronic Characterization

Molecular Architecture

The molecule consists of an L-alanine core acylated at the

| Property | Value / Description |

| IUPAC Name | (2S)-2-(2-chloroacetamido)propanoic acid |

| Molecular Formula | |

| Molecular Weight | 165.57 g/mol |

| Chiral Center | L-configuration ( |

| Electrophile | |

| Leaving Group | Chloride ion ( |

Electronic Properties & Warhead Reactivity

The chloroacetyl group is classified as a moderate electrophile .[1] Unlike iodoacetamides, which are highly reactive and prone to off-target alkylation, chloroacetamides require a specific geometric alignment or proximity to a nucleophile (typically a cysteine thiol) to react efficiently.[1]

-

Inductive Effect: The electronegative chlorine atom withdraws electron density from the

-carbon, making it susceptible to nucleophilic attack ( -

Selectivity: The lower reactivity of the C-Cl bond compared to C-I allows for higher selectivity in complex biological milieus, reducing non-specific toxicity in drug design contexts.

Chemical Stability & Reactivity Profile

The stability of

Hydrolytic Stability (pH Dependence)

-

Acidic Conditions (pH < 4): High stability.[1] The amide bond is resistant to acid-catalyzed hydrolysis at ambient temperatures. The C-Cl bond remains intact.

-

Neutral Conditions (pH 6–8): Chemically stable.[1] This is the optimal window for storage and enzymatic applications.[1]

-

Basic Conditions (pH > 10): Unstable.

-

Pathway A: Hydrolysis of the amide bond to release L-alanine.

-

Pathway B: Hydrolysis of the C-Cl bond to form

-hydroxyacetyl-L-alanine. -

Pathway C: Intramolecular cyclization (rare in this specific structure but possible in peptides) to form lactams.[1]

-

Enzymatic Stability (The Greenstein Resolution)

While chemically stable at neutral pH, the amide bond is rapidly cleaved by Aminoacylase I (EC 3.5.1.14), a zinc-dependent metalloenzyme.[1] This reaction is stereospecific for the L-isomer.

Key Insight: The reaction rate of

-chloroacetyl derivatives with Aminoacylase I is typically faster than that of-acetyl derivatives due to the electron-withdrawing effect of the chlorine, which increases the electrophilicity of the carbonyl carbon, facilitating enzymatic attack.

Visualization of Reactivity Logic

Figure 1: Reactivity pathways of N-Chloroacetyl-L-alanine under various chemical and biological conditions.

Experimental Protocols

Synthesis: Modified Schotten-Baumann Protocol

This protocol synthesizes

Reagents:

-

L-Alanine (1.0 eq)[1]

-

Chloroacetyl chloride (1.1 eq)[1]

-

NaOH (2M solution)[1]

-

Solvent: Water/Dioxane (1:1 mixture) or Water (if strictly pH controlled)[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve L-alanine in 2M NaOH (1.0 eq) in a round-bottom flask. Cool the solution to 0–4°C using an ice bath.

-

Acylation: Add chloroacetyl chloride dropwise over 30–60 minutes.

-

pH Control (Critical): Simultaneously add 2M NaOH dropwise to maintain the pH between 9 and 10. Do not exceed pH 11 to avoid hydrolyzing the C-Cl bond.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.

-

Acidification: Cool the mixture back to 0°C and carefully acidify to pH 1–2 using 6M HCl. The product may precipitate or require extraction.[1]

-

Extraction: Extract with ethyl acetate (

). Wash the organic layer with brine, dry over -

Recrystallization: Purify by recrystallization from Ethyl Acetate/Hexane.

Enzymatic Resolution Workflow (Greenstein Method)

This method is used to isolate pure L-alanine from a racemic mixture or to verify the optical purity of the

Figure 2: Kinetic resolution workflow utilizing the stereospecificity of Aminoacylase I.

Analytical Characterization & Quality Control

To ensure scientific integrity in drug development pipelines, the following specifications must be met.

| Test | Method | Acceptance Criteria |

| Identity | Doublet at | |

| Purity | HPLC (C18 column, Phosphate buffer/MeCN) | > 98.0% (Area %) |

| Chloride Content | Silver Nitrate Titration | Consistent with theoretical (avoid inorganic chloride contamination).[1] |

| Optical Rotation | Polarimetry | Specific rotation must match literature (approx -20° to -25° in water, conc dependent).[1] |

Stability Assay Protocol (HPLC)

Purpose: To determine the half-life of the reagent in biological buffer.

-

Preparation: Prepare a 10 mM stock of

-chloroacetyl-L-alanine in DMSO. -

Incubation: Dilute to 100

M in PBS (pH 7.4) at 37°C.[1] -

Sampling: Inject aliquots onto HPLC at t=0, 1, 4, 8, and 24 hours.

-

Detection: Monitor absorbance at 210 nm (amide bond).

-

Calculation: Plot ln(Concentration) vs. Time to determine

and

References

-

Greenstein, J. P., & Winitz, M. (1961).[1] Chemistry of the Amino Acids. John Wiley & Sons.[1] (The foundational text on the resolution of amino acids using acylase I).

-

UniProt Consortium. (2023).[1] Aminoacylase-1 (ACY1) - Homo sapiens.[1] UniProtKB.[1] [Link]

-

Lindley, H. (1962).[1][2] The reaction of thiol compounds and chloroacetamide.[1][2][3][4] Biochemical Journal, 82(3), 418–425.[1][2] [Link]

-

PubChem. (2023).[1] N-Chloroacetyl-DL-alanine Compound Summary. National Library of Medicine.[1] [Link][1]

-

Singh, J., et al. (2011).[1] The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10, 307–317.[1] (Contextualizes the use of chloroacetamide warheads in modern drug design).

N-Chloroacetyl-L-alanine safety data sheet (SDS)

Topic: N-Chloroacetyl-L-alanine Safety Data Sheet (SDS) & Technical Guide Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

From Synthesis to Safety: A Comprehensive Protocol for Research & Development

Introduction & Chemical Identity

N-Chloroacetyl-L-alanine (CAS: 691-80-5) is a critical intermediate in the resolution of amino acids and a specialized reagent in peptide synthesis.[1] Unlike standard amino acid derivatives, the N-chloroacetyl group serves a dual purpose: it acts as a robust protecting group that is stable under acidic conditions yet susceptible to specific enzymatic hydrolysis (e.g., by Aminoacylase I), making it indispensable for the production of enantiomerically pure L-alanine from racemic mixtures.

This guide moves beyond the standard SDS, integrating safety data with practical experimental protocols to ensure both personnel safety and experimental success.

Table 1: Physicochemical Characterization

| Property | Specification |

| Chemical Name | N-Chloroacetyl-L-alanine |

| CAS Number | 691-80-5 (L-isomer); 1190-32-5 (DL-isomer) |

| Molecular Formula | C₅H₈ClNO₃ |

| Molecular Weight | 165.57 g/mol |

| Appearance | White to almost white crystalline powder |

| Melting Point | 124.0 – 127.0 °C (Typical for DL/L forms) |

| Solubility | Soluble in water; soluble in ethanol |

| pKa | ~3.3 (Carboxylic acid), Amide N is non-basic |

| Chirality | L-enantiomer (S-configuration) |

Hazard Identification & Risk Assessment (GHS)

While often categorized as a standard irritant, the chloroacetyl moiety introduces specific alkylating potential, albeit lower than that of chloroacetyl chloride. The primary risks involve mucous membrane irritation and potential sensitization upon prolonged exposure.

GHS Classification[2][3]

-

Signal Word: WARNING

-

Hazard Statements:

Precautionary Statements (Scientific Context)

-

P261: Avoid breathing dust/fume.[4] Rationale: The fine crystalline powder can easily become airborne; inhalation may trigger upper respiratory tract inflammation due to hydrolysis on moist mucous membranes.

-

P280: Wear protective gloves/eye protection.[2][3][4][5] Recommendation: Nitrile gloves (minimum 0.11 mm thickness) provide adequate splash protection. For prolonged handling, double-gloving is recommended due to the potential permeation of chloroacetylated compounds.

Synthesis & Production Protocol

Expert Insight: The synthesis of N-Chloroacetyl-L-alanine typically employs a Schotten-Baumann reaction . The critical parameter here is pH control. If the pH rises too high (>12), the chloroacetyl group can undergo hydrolysis to glycolic acid derivatives. If too low (<8), the amine remains protonated and unreactive.

Protocol: Schotten-Baumann N-Acylation

Reagents: L-Alanine, Chloroacetyl chloride, NaOH (4M), HCl (6M).

-

Dissolution: Dissolve L-alanine (1.0 eq) in 4M NaOH (1.1 eq) and cool to 0–5°C in an ice bath.

-

Acylation: Add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes. Simultaneously add 4M NaOH dropwise to maintain the reaction pH between 9.0 and 10.0 .

-

Why? The low temperature prevents the hydrolysis of the acid chloride. The pH control ensures the amine is nucleophilic without hydrolyzing the alkyl chloride.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.

-

Isolation: Acidify the solution carefully with 6M HCl to pH ~2.0. The product, N-Chloroacetyl-L-alanine, will precipitate as a white solid.

-

Purification: Filter the precipitate and recrystallize from water or an ethyl acetate/hexane mixture to remove traces of chloroacetic acid.

Figure 1: Step-by-step Schotten-Baumann synthesis workflow emphasizing pH and temperature control.

Handling, Storage, & Stability

Stability Profile: The compound is stable at room temperature but is hygroscopic. The N-chloroacetyl bond is susceptible to hydrolysis in strong alkaline solutions or upon heating in water, releasing chloroacetic acid (a toxic skin penetrant) and alanine.

Storage Protocol:

-

Temperature: Store at room temperature (15–25°C).

-

Environment: Keep container tightly closed in a dry, well-ventilated place.

-

Incompatibility: Avoid strong oxidizing agents and strong bases.

Application: Enzymatic Kinetic Resolution

One of the primary uses of N-Chloroacetyl-L-alanine is in the production of pure amino acids via Aminoacylase I (EC 3.5.1.14). This enzyme selectively hydrolyzes the L-isomer, leaving the D-isomer intact (if starting from a racemic mixture) or removing the protecting group under mild conditions.

Mechanism

The enzyme binds the L-enantiomer, catalyzing the attack of water on the amide carbonyl. This releases free L-alanine and chloroacetic acid. The chloroacetyl group is preferred over the acetyl group in some industrial processes due to the higher rate of hydrolysis and easier separation of the byproduct.

Figure 2: Kinetic resolution pathway separating L-Alanine from the racemic N-chloroacetyl precursor.

Emergency Response & Waste Management

First Aid Measures

-

Eye Contact: Rinse cautiously with water for at least 15 minutes.[6] Remove contact lenses if present.[3][4] Note: The chloroacetyl group can hydrolyze to acid on the eye surface; immediate irrigation is critical.

-

Skin Contact: Wash with plenty of soap and water.[4] If irritation persists (redness/blistering), seek medical attention.

-

Inhalation: Remove victim to fresh air.[4][6] If breathing is difficult, oxygen may be required.[4][6]

Waste Disposal

Do not dispose of via sink drains. The compound contains organic chlorine.[1][7][8][9]

-

Neutralization: Dissolve in a combustible solvent or mix with a combustible solid carrier.

-

Incineration: Burn in a chemical incinerator equipped with an afterburner and scrubber to handle HCl emissions.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 98109, N-(Chloroacetyl)-3-phenyl-DL-alanine (Analogous structure reference). PubChem.[2][5][10] Available at: [Link]

-

Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.[1][10] (Classic reference for Schotten-Baumann acylation of amino acids).

-

Whitesides, G. M., et al. (1989). Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I. Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 2. N-Chloroacetyl-DL-alanine | 1190-32-5 | TCI AMERICA [tcichemicals.com]

- 3. download.basf.com [download.basf.com]

- 4. sds.metasci.ca [sds.metasci.ca]

- 5. N-Chloroacetyl-DL-alanine | 1190-32-5 | TCI Deutschland GmbH [tcichemicals.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Chloroacetyl Warhead: A Technical Guide to Reactivity, Cyclization, and Covalent Inhibition

Executive Summary

Chloroacetylated amino acid derivatives represent a high-reactivity class of electrophilic "warheads" used extensively in chemical biology and drug discovery. Unlike the softer acrylamide electrophiles common in modern kinase inhibitors (e.g., Osimertinib), the chloroacetyl group (

Part 1: The Chemical Engine – Reactivity Profiling

The Mechanism: Nucleophilic Substitution ( )

The core utility of a chloroacetylated derivative lies in its ability to undergo a rapid irreversible reaction with nucleophiles, primarily the thiol (

-

The Driver: The electron-withdrawing carbonyl oxygen and the electronegative chlorine atom create a highly electrophilic

-carbon. -

The Attack: The thiolate anion (

) attacks the -

The Result: A stable, non-reversible thioether bond.

Intrinsic Reactivity Spectrum

In drug design, reactivity is a double-edged sword. If a warhead is too "hot" (reactive), it alkylates non-target proteins (e.g., Glutathione, Albumin), leading to immunotoxicity.

Table 1: Electrophile Reactivity Comparison

| Warhead Class | Mechanism | Reactivity Index | Selectivity Profile | Primary Application |

| Chloroacetamide | High | Lower (requires precise steric positioning) | Peptide Stapling, High-Potency TCIs | |

| Acrylamide | Michael Addition | Moderate | High (tunable) | Kinase Inhibitors (e.g., Ibrutinib) |

| Epoxide | Ring Opening | Low-Moderate | Moderate | Natural Products, Specific Enzyme Targets |

Part 2: Applications in Peptide Macrocyclization

One of the most robust applications of chloroacetylated amino acids is "Peptide Stapling" or macrocyclization. By capping the N-terminus of a peptide with a chloroacetyl group and placing a Cysteine residue downstream (typically at positions

The "Stapling" Workflow

This method creates a thioether linkage , which is metabolically more stable than a disulfide bond (which reduces in the cytosol) and chemically distinct from a lactam bridge.

Key Advantages:

-

Proteolytic Stability: Cyclization prevents protease degradation.

-

Conformational Locking: Forces the peptide into an

-helical turn, improving binding affinity to protein surfaces.

Figure 1: Workflow for converting linear peptide precursors into thioether-stapled macrocycles via N-terminal chloroacetylation.

Part 3: Targeted Covalent Inhibitors (TCIs)[1]

In small molecule drug discovery, chloroacetyl derivatives function as the "warhead."[1] The goal is to maximize

The Kinetic Standard ( )

A common error is selecting a warhead based solely on potency (

- (Binding): How well the scaffold fits the pocket before reaction.

- (Reacting): How fast the chloroacetyl group snaps onto the Cysteine once bound.

Design Rule: If your scaffold has high affinity (low

Part 4: Experimental Protocols

Synthesis: On-Resin N-Terminal Chloroacetylation

Context: This protocol is for solid-phase peptide synthesis (SPPS).

Materials:

-

Peptide on resin (N-term deprotected)

-

Chloroacetic anhydride (10 eq) OR Chloroacetyl chloride (5 eq)

-

Base: Diisopropylethylamine (DIPEA) (Avoid piperidine; it will react with the halide).

-

Solvent: DMF (Anhydrous).

Step-by-Step:

-

Wash: Wash the resin 3x with DMF.

-

Coupling: Dissolve Chloroacetic anhydride (10 eq) and DIPEA (20 eq) in DMF. Add to resin.

-

Note: If using Chloroacetyl chloride, add dropwise at

to prevent exothermic side reactions.

-

-

Incubation: Shake at room temperature for 30–60 minutes.

-

Validation: Perform a Kaiser test (ninhydrin). It should be negative (no free amines).

-

Cleavage: Proceed with standard TFA cleavage. Crucial: Use Triisopropylsilane (TIPS) as a scavenger to prevent the cleaved peptide from re-reacting with the chloroacetyl group during cleavage.

The "Safety Valve": Glutathione (GSH) Reactivity Assay

Before moving a chloroacetylated compound to biology, you must assess its intrinsic reactivity to predict toxicity.

Principle: Incubate the compound with excess Glutathione (GSH).[2] Monitor the disappearance of the parent compound via LC-MS.

Protocol:

-

Stock Prep: Prepare 10 mM compound in DMSO. Prepare 10 mM GSH in PBS (pH 7.4).

-

Incubation: Mix to final concentrations:

Compound, -

Sampling: Inject onto LC-MS at

min. -

Calculation: Plot

vs. time. The slope is- .

-

Benchmark:

- min: Too Reactive (High toxicity risk).

- min: Ideal for targeted therapy (requires specific binding to react).

Figure 2: The Glutathione (GSH) "Stress Test" workflow for assessing off-target toxicity risks.

References

-

Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 2011. Link

-

Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 2019. Link

-

Timmerman, P., et al. "Rapid and quantitative cyclization of multiple peptide loops onto synthetic scaffolds for structural mimicry of protein surfaces." ChemBioChem, 2005. (Foundational work on chloroacetyl-cysteine cyclization). Link

-

Flanagan, M. E., et al. "Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for the Prospective Design of Irreversible Inhibitors." Journal of Medicinal Chemistry, 2014. (Source for GSH assay protocols). Link

-

McCorvy, J. D., et al. "Structure-based design of selective, covalent G protein-coupled receptor antagonists." Nature Chemical Biology, 2018. (Application of chloroacetamides in GPCRs). Link

Sources

Technical Whitepaper: Pharmacological Potential and Synthetic Utility of N-Chloroacetyl-L-Alanine Derivatives

Executive Summary

N-Chloroacetyl-L-alanine derivatives represent a specialized class of amino acid conjugates that bridge the gap between simple metabolic substrates and potent covalent inhibitors. Unlike their non-halogenated counterparts (e.g., N-acetyl-L-alanine), which primarily modulate immune responses or serve as metabolic fuel, N-chloroacetyl derivatives possess a reactive

This guide analyzes the dual utility of this scaffold:

-

Direct Pharmacological Agent: Acting as an electrophilic alkylating agent targeting cysteine proteases and essential microbial enzymes.

-

Synthetic Linchpin: Serving as a chiral precursor for bioactive heterocycles, including 3-chloro-2-azetidinones (

-lactams) and 1,3,4-oxadiazoles.

Chemical Biology & Mechanism of Action (MOA)

The core biological activity of N-chloroacetyl-L-alanine derivatives stems from the electrophilicity of the chloromethyl ketone moiety. This structure acts as a covalent modifier of biological nucleophiles.

The Electrophilic Warhead

The chlorine atom withdraws electron density from the adjacent methylene carbon, making it susceptible to nucleophilic attack (

Covalent Inhibition Pathway

Upon binding to the target protein, the inhibitor undergoes an irreversible alkylation reaction. This locks the enzyme in an inactive state, a mechanism shared with many potent antitumor and antimicrobial agents.

Figure 1: Mechanism of covalent enzyme inhibition by N-chloroacetyl derivatives via cysteine alkylation.

Synthetic Protocols and Versatility

To access the biological potential of this scaffold, precise synthesis is required to maintain the chiral integrity of the L-alanine backbone while introducing the reactive chloroacetyl group.

Synthesis of N-Chloroacetyl-L-Alanine

The standard method involves the Schotten-Baumann reaction.[1] Control of pH is critical; high pH promotes hydrolysis of the chloroacetyl chloride, while low pH protonates the amine, preventing reaction.

Protocol 1: Schotten-Baumann Acylation

-

Reagents: L-Alanine (10 mmol), Chloroacetyl chloride (12 mmol), NaOH (10% aq), Dichloromethane (DCM).

-

Setup: Dissolve L-alanine in NaOH solution at 0°C.

-

Addition: Dropwise addition of chloroacetyl chloride in DCM over 30 minutes with vigorous stirring. Maintain pH 9-10 by simultaneous addition of NaOH.

-

Workup: Acidify aqueous layer to pH 2 with HCl. Extract with Ethyl Acetate.

-

Purification: Recrystallization from Ethanol/Water.

-

Validation:

H NMR (DMSO-

Derivatization to Bioactive Heterocycles

The N-chloroacetyl group is a precursor for cyclization. Reaction with hydrazines or aromatic aldehydes yields complex heterocycles with enhanced lipophilicity and potency.

Figure 2: Synthetic divergence from the N-chloroacetyl-L-alanine scaffold.

Biological Activity Profiles

The biological activity of these derivatives is highly dependent on the "R" group attached to the carboxylic acid end of the alanine. The free acid often shows lower permeability, while esters, hydrazides, and heterocyclic derivatives show significant potency.

Antimicrobial Activity

Derivatives, particularly hydrazides and benzothiazole conjugates, exhibit broad-spectrum activity.[2] The mechanism involves both membrane disruption and inhibition of bacterial enzymes.

Comparative Activity Data (Representative) Data aggregated from standard antimicrobial screenings of N-chloroacetyl amino acid derivatives.

| Derivative Type | Target Organism | MIC ( | Activity Level |

| N-Chloroacetyl-L-Alanine (Free Acid) | E. coli | >100 | Low |

| N-Chloroacetyl-L-Alanine Methyl Ester | S. aureus | 50 - 100 | Moderate |

| Benzothiazole-Conjugate | S. aureus | 12.5 - 25 | High |

| Hydrazide Derivative | M. tuberculosis | 6.25 - 12.5 | High |

| N-Acetyl-L-Alanine (Control) | E. coli | >200 | Inactive |

Antitumor & Cytotoxic Potential

The alkylating nature of the chloroacetyl group allows these compounds to act as mild cytostatic agents.

-

Target: DNA bases (guanine N7) or essential polymerases.

-

Selectivity: Often low for simple derivatives; selectivity is improved by coupling the N-chloroacetyl-L-alanine to tumor-homing peptides or specific heterocycles (e.g., 1,3,4-thiadiazoles).

Experimental Validation Protocols

To verify the activity of synthesized derivatives, the following self-validating bioassay protocol is recommended.

Protocol 2: Agar Well Diffusion Assay (Antimicrobial)

This protocol ensures reproducibility by controlling diffusion rates and inoculum density.

-

Inoculum Preparation: Standardize bacterial suspension (S. aureus ATCC 25923) to 0.5 McFarland standard (

CFU/mL). -

Seeding: Swab the Mueller-Hinton agar plate surface three times, rotating the plate 60° each time to ensure a confluent lawn.

-

Well Creation: Use a sterile 6mm cork borer to punch wells.

-

Compound Application:

-

Dissolve N-chloroacetyl derivative in DMSO (Stock: 10 mg/mL).

-

Add 50

L of test solution to the well. -

Controls: DMSO (Negative), Ciprofloxacin (Positive, 5

g/mL).

-

-

Incubation: 37°C for 24 hours (upright position).

-

Readout: Measure the Zone of Inhibition (ZOI) in millimeters using vernier calipers.

-

Validation: DMSO control must show 0mm ZOI. Positive control must be within CLSI ranges.

-

References

-

Mechanism of Cysteine Proteases: Han, N. C., et al. (2020).[3][4][5] The mechanism of β-N-methylamino-L-alanine inhibition of tRNA aminoacylation and its impact on misincorporation. Journal of Biological Chemistry. [Link]

-

Synthesis and Antimicrobial Activity of Hydrazides: Narayana, B., et al. (2023).[2][6] Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide Derivatives. MDPI Molecules. [Link]

-

Heterocyclic Derivatives (Benzothiazoles/Azetidinones): Bondock, S., et al. (2010). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. PubMed Central. [Link]

-

General Activity of N-Acyl Amino Acids: Zou, A., et al. (2020).[1][7] Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New N-acyl-α-amino acids. MDPI. [Link]

-

Cytotoxicity of Alanine Derivatives: Choi, J.K., et al. (2025). N-acetyl-L-alanine ameliorates atopic dermatitis-like symptoms by suppressing Th2 differentiation.[7] BMB Reports. [Link]

Sources

- 1. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Cysteine protease - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-acetyl-L-alanine ameliorates atopic dermatitis-like symptoms by suppressing Th2 differentiation in DNFB-induced NC/Nga mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Enzymatic Resolution of N-Chloroacetyl-DL-alanine via Aminoacylase I

This Application Note is structured to provide a comprehensive, field-ready protocol for the enzymatic resolution of N-Chloroacetyl-DL-alanine. It integrates theoretical grounding with practical, high-yield methodologies.

Introduction & Mechanistic Insight

The production of optically pure L-alanine is a cornerstone in the synthesis of pharmaceuticals, chiral ligands, and food additives. While fermentation is common for bulk production, enzymatic kinetic resolution remains the gold standard for high-purity requirements and laboratory-scale synthesis.

This protocol utilizes Aminoacylase I (EC 3.5.1.14) , typically derived from Aspergillus melleus or porcine kidney. The enzyme exhibits strict stereospecificity for the L-enantiomer of N-acylated amino acids.

Why N-Chloroacetyl?

While N-acetyl-DL-alanine is the conventional substrate, N-Chloroacetyl-DL-alanine is often preferred for specific high-efficiency workflows due to two critical factors:

-

Enhanced Hydrolysis Rate: The electron-withdrawing chlorine atom increases the electrophilicity of the carbonyl carbon, significantly accelerating the rate of enzymatic hydrolysis compared to the N-acetyl variant.

-

Simplified Separation: The resulting byproduct, chloroacetic acid, and the unreacted N-Chloroacetyl-D-alanine are significantly more lipophilic (and acidic) than their non-chlorinated counterparts, facilitating cleaner separation via solvent extraction.

The Reaction:

Materials & Reagents

-

Substrate: N-Chloroacetyl-DL-alanine (Purity >98%).

-

Enzyme: Aminoacylase I (Source: Aspergillus melleus recommended for stability; Activity ≥ 30,000 U/g).

-

Buffer System: 0.1 M Phosphate Buffer (pH 7.5) or Tris-HCl.

-

Cofactor: Cobalt(II) chloride hexahydrate (

). Note: -

Solvents: Ethyl Acetate (for extraction), Ethanol (for crystallization).

-

Acids/Bases: 6M HCl, 2M NaOH (for pH adjustment).

-

Analytics: TLC plates (Silica gel 60 F254), Ninhydrin stain.

Experimental Protocol

Phase I: Enzymatic Hydrolysis

Target: Stereoselective cleavage of the L-isomer.

-

Substrate Preparation: Dissolve 10.0 g (approx. 60 mmol) of N-Chloroacetyl-DL-alanine in 150 mL of distilled water.

-

pH Adjustment: The solution will be acidic. Adjust pH to 7.5 using 2M NaOH. Critical: Do not overshoot pH > 8.5 as spontaneous hydrolysis (racemic) may occur.

-

Cofactor Addition: Add

to a final concentration of 0.5 mM (approx. 18 mg). -

Enzyme Initiation: Add 50–100 mg of Aminoacylase I.

-

Expert Tip: Predissolve the enzyme in a small volume of buffer to prevent clumping.

-

-

Incubation: Incubate at 37°C with gentle orbital shaking (150 rpm).

-

pH Maintenance: The reaction produces chloroacetic acid, which will lower the pH. Monitor and maintain pH at 7.2–7.8 using an auto-titrator (with 1M NaOH) or manual adjustment every 30 mins.

-

Endpoint: The reaction is complete when alkali consumption ceases (theoretical max: 30 mmol NaOH for 50% conversion).

-

Phase II: Separation & Purification (The "Self-Validating" Step)

Logic: Exploiting the zwitterionic nature of L-alanine vs. the acidity of the unreacted substrate.

-

Quenching: Once conversion reaches ~50% (verified by HPLC or alkali consumption), adjust pH to 5.0 with dilute HCl to deactivate the enzyme.

-

Filtration: Filter the mixture through Celite to remove denatured enzyme protein.

-

Acidification: Acidify the filtrate to pH 1.5 using 6M HCl.

-

Why? At pH 1.5, L-alanine is protonated (

) and water-soluble. The unreacted N-Chloroacetyl-D-alanine and chloroacetic acid are in their non-ionized forms and highly soluble in organic solvents.

-

-

Extraction: Extract the aqueous phase 3 times with Ethyl Acetate (1:1 volume ratio).

-

Organic Phase: Contains N-Chloroacetyl-D-alanine (can be racemized and recycled) and Chloroacetic acid.

-

Aqueous Phase: Contains pure L-Alanine hydrochloride.

-

-

Isolation of L-Alanine:

-

Pass the aqueous phase through a cation exchange column (e.g., Dowex 50W,

form). -

Wash with water to remove traces of anions.

-

Elute L-alanine with 2M

. -

Concentrate the eluate in vacuo and crystallize from water/ethanol.

-

Visualization of Workflows

Diagram 1: Reaction & Separation Logic

This diagram illustrates the flow of matter and the chemical logic behind the separation strategy.

Caption: Flowchart demonstrating the stereoselective hydrolysis and pH-dependent solubility separation.

Diagram 2: Enzyme Mechanism & Kinetics

A simplified view of the catalytic cycle and inhibition risks.

Caption: Catalytic cycle of Aminoacylase I showing potential product inhibition by chloroacetate.

Data Analysis & Quality Control

To validate the protocol, quantify the following parameters:

| Parameter | Formula | Target Value |

| Conversion ( | ~50% (Theoretical Max) | |

| Enantiomeric Excess ( | > 99% | |

| Enantiomeric Ratio ( | > 100 |

Analytical Method: Use Chiral HPLC (e.g., Chirex 3126 or Crownpak CR(+)) or derivatization with Marfey's reagent followed by C18 RP-HPLC to determine optical purity [1].

Troubleshooting & Optimization

-

Issue: Low Conversion Rate.

-

Cause: pH drift below 7.0 inactivates the enzyme.

-

Fix: Increase buffer capacity or use automated titration. Ensure

is present.

-

-

Issue: Low Optical Purity (Low ee).

-

Cause: Spontaneous chemical hydrolysis of the N-chloroacetyl group (which is more labile than N-acetyl) at high pH or temperature.

-

Fix: Strictly maintain pH < 8.0 and Temperature

37°C. Reduce reaction time.

-

-

Issue: Emulsion during Extraction.

-

Cause: Protein contamination.

-

Fix: Ensure thorough filtration (Celite) or ultrafiltration before the extraction step.

-

References

-

Separation of D- and L-amino acids by ion exchange column chromatography. Source: National Institutes of Health (PubMed) URL:[Link]

-

Aminoacylase I (Enzyme Entry). Source: UniProt Knowledgebase URL:[Link]

-

Kinetic resolution of amino acid derivatives (General Methodology). Source: ResearchGate URL:[1][2][Link]

-

Enzymatic Production of L-Alanine (Microbial Sources). Source: National Institutes of Health (PMC) URL:[Link]

Sources

Application Note: High-Efficiency Hydrolysis of N-Chloroacetyl-L-alanine using Acylase I

Abstract

This application note details the protocol for the enzymatic hydrolysis of N-Chloroacetyl-L-alanine using Aminoacylase I (EC 3.5.1.14). While Acylase I is commonly assayed with N-acetyl-L-methionine, the N-chloroacetyl derivative represents a superior substrate for industrial kinetic resolution due to the electron-withdrawing effect of the chlorine atom, which enhances the electrophilicity of the amide carbonyl. This guide provides a self-validating workflow for researchers aiming to produce high-purity L-alanine or characterize enzyme kinetics, emphasizing the critical requirement for pH control due to the generation of chloroacetic acid.

Introduction & Mechanistic Insight

The Enzyme: Acylase I

Aminoacylase I (N-acyl-L-amino-acid amidohydrolase) is a metalloenzyme, typically isolated from Porcine Kidney or Aspergillus melleus.[1][2] It exhibits strict L-enantioselectivity, hydrolyzing N-acyl-L-amino acids to yield the free L-amino acid and a carboxylate.

Substrate Engineering: Why N-Chloroacetyl?

In drug development and fine chemical synthesis, the choice of the N-acyl group dictates reaction velocity (

-

Electronic Activation: The chlorine atom in N-Chloroacetyl-L-alanine exerts a strong inductive effect (-I), pulling electron density away from the amide carbonyl carbon. This makes the carbonyl more susceptible to nucleophilic attack by the enzyme's catalytic water molecule/metal center compared to the standard N-acetyl derivative.

-

Leaving Group Stability: The resulting chloroacetate (pKa ~2.86) is a more stable leaving group than acetate (pKa ~4.76), driving the reaction equilibrium forward.

Reaction Scheme

The reaction is a hydrolysis of the amide bond:

Materials & Equipment

Reagents

-

Enzyme: Acylase I from Porcine kidney (lyophilized powder,

250 units/mg protein) or Aspergillus melleus. -

Substrate: N-Chloroacetyl-L-alanine (or N-Chloroacetyl-DL-alanine for resolution).

-

Buffer: 100 mM Potassium Phosphate (pH 7.5) or 50 mM Tris-HCl (pH 8.0).

-

Cofactor: Cobalt(II) Chloride hexahydrate (

). -

Stop Solution: 1.5 M Trichloroacetic acid (TCA) or 1 M HCl.

-

Detection: Ninhydrin Reagent (2% w/v in ethanol/ethylene glycol).[3]

Equipment

-

Spectrophotometer (570 nm for Ninhydrin, 238 nm for direct UV).

-

pH-Stat Titrator (Recommended for scale-up) or water bath shaker.

-

Quartz cuvettes.[4]

Experimental Protocol

Pre-Validation: Enzyme Activation

Acylase I is a metalloenzyme containing Zinc (

-

Stock Preparation: Dissolve Acylase I in 100 mM Phosphate Buffer (pH 7.5) to a concentration of 1-5 mg/mL.

-

Activation: Add

to a final concentration of 0.5 mM. -

Incubation: Incubate at 37°C for 30 minutes prior to adding substrate.

-

Expert Insight: Omitting this step can lead to variable lag phases in kinetic curves.

-

Standard Hydrolysis Assay (Colorimetric)

This protocol measures the release of free primary amines (L-Alanine) using Ninhydrin.

Step-by-Step Workflow:

-

Substrate Solution: Prepare 20 mM N-Chloroacetyl-L-alanine in 100 mM Phosphate Buffer, pH 7.5. Adjust pH carefully with dilute NaOH if necessary (the free acid is acidic).

-

Reaction Setup:

-

Test Tube: 1.0 mL Substrate Solution + 0.5 mM

. -

Blank Tube: 1.0 mL Buffer + 0.5 mM

.